molecular formula C15H27N3O2 B11756636 (2R,4S)-4-Isopropyl-2-methoxy-3-((R)-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine

(2R,4S)-4-Isopropyl-2-methoxy-3-((R)-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine

Cat. No.: B11756636
M. Wt: 281.39 g/mol
InChI Key: OXGOJMOGQXJKRM-UMVBOHGHSA-N
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Description

(2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is a complex organic compound that belongs to the oxazolidine class. Oxazolidines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. The reaction may require specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.

Medicine

Medically, oxazolidines are explored for their potential as antimicrobial agents. The imidazole ring in this compound suggests possible applications in antifungal and antibacterial drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxazolidine ring may interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1H-imidazol-2-yl)propyl)oxazolidine
  • (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-1-yl)propyl)oxazolidine

Uniqueness

The unique combination of the isopropyl group, methoxy group, and imidazole ring in (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine sets it apart from other oxazolidines. This specific arrangement of functional groups and stereochemistry may confer unique biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

(2R,4S)-2-methoxy-3-[(1R)-2-methyl-1-(1-methylimidazol-2-yl)propyl]-4-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C15H27N3O2/c1-10(2)12-9-20-15(19-6)18(12)13(11(3)4)14-16-7-8-17(14)5/h7-8,10-13,15H,9H2,1-6H3/t12-,13-,15-/m1/s1

InChI Key

OXGOJMOGQXJKRM-UMVBOHGHSA-N

Isomeric SMILES

CC(C)[C@H]1CO[C@H](N1[C@@H](C2=NC=CN2C)C(C)C)OC

Canonical SMILES

CC(C)C1COC(N1C(C2=NC=CN2C)C(C)C)OC

Origin of Product

United States

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